
2-Ethyl-5-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methylcyclohexan-1-one is a chemical compound with the CAS Number: 116530-93-9 . It has a molecular weight of 140.23 . The compound is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Ethyl-5-methylcyclohexan-1-one is a liquid at room temperature . It has a molecular weight of 140.23 .Wissenschaftliche Forschungsanwendungen
1. Ethylene Perception Inhibition in Fruits and Vegetables
2-Ethyl-5-methylcyclohexan-1-one appears to be closely related to compounds like 1-methylcyclopropene (1-MCP) which is a well-researched inhibitor of ethylene perception. Ethylene is a natural plant hormone involved in the ripening process. The inhibitor 1-MCP has been significantly explored for its capacity to maintain product quality in fruits and vegetables by delaying ripening and senescence, as it binds to the ethylene receptor in plant cells, preventing ethylene from binding and exerting its natural effects. This application has seen rapid adoption in industries, particularly for apples, and is expected to have potential for a broad range of fruits and vegetables (Watkins, 2006).
2. Understanding Plant Physiology and Biochemistry
Research on compounds similar to 2-Ethyl-5-methylcyclohexan-1-one offers valuable insights into plant physiology and biochemistry. The study and application of ethylene perception inhibitors like 1-MCP help in dissecting the role of ethylene in plants. These inhibitors affect a range of processes in fruits, vegetables, and floriculture crops, helping in understanding various aspects such as respiration, ethylene production, color changes, and more. This knowledge contributes significantly to agricultural science and horticulture, offering ways to enhance postharvest quality and extend the shelf life of perishable produce (Blankenship & Dole, 2003).
3. Synthesis of Bioactive Compounds
In the realm of organic synthesis, compounds like 2-Ethyl-5-methylcyclohexan-1-one are involved in the synthesis of bioactive molecules. For instance, derivatives of cyclohexanone have been synthesized for attracting specific species of insects, indicating their potential in developing eco-friendly pest control methods or pollinator attractants. Such syntheses often involve multistep procedures and aim to create substances with specific biological activities (Raw & Jang, 2000).
4. Agricultural Product Preservation
The use of ethylene perception inhibitors is not just limited to understanding plant biochemistry but has direct commercial applications. The encapsulation of compounds like 1-MCP, which is structurally related to 2-Ethyl-5-methylcyclohexan-1-one, is used for preserving the freshness of horticultural products. Such compounds need to be stored in absorbents due to their gaseous nature and are released in a controlled manner to prolong the shelf life of fruits, vegetables, and flowers (Zhang et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethyl-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-5-4-7(2)6-9(8)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJFCLIBKNVRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methylcyclohexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


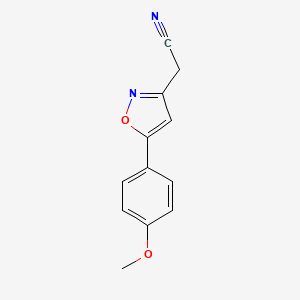
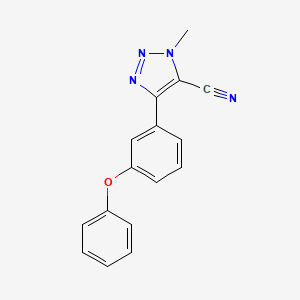

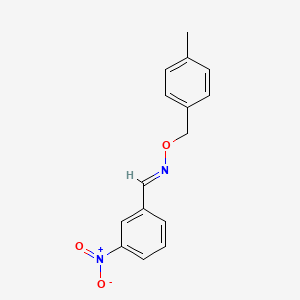

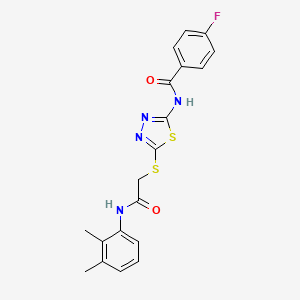
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)
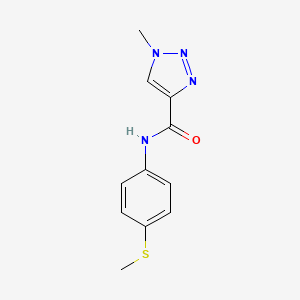
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine](/img/structure/B2647936.png)

